molecular formula C20H15NO B15078486 Ethanone, diphenyl(phenylimino)- CAS No. 4198-95-2

Ethanone, diphenyl(phenylimino)-

Cat. No.: B15078486
CAS No.: 4198-95-2
M. Wt: 285.3 g/mol
InChI Key: WTZNNBFUSZQZEX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanone, diphenyl(phenylimino)- can be synthesized through the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields the desired compound in high purity and yield . The reaction conditions involve the use of reagent-grade chemicals, and the products are characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectral analysis .

Industrial Production Methods

While specific industrial production methods for ethanone, diphenyl(phenylimino)- are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of chromium trioxide and triethylamine in chloroform provides a reliable method for producing this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethanone, diphenyl(phenylimino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethanone, diphenyl(phenylimino)- involves its interaction with molecular targets through the imine group (–N=CH–). This group can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenyl-2-(p-tolylimino)ethanone
  • 2-((4-chlorophenyl)imino)-1,2-diphenylethanone

Uniqueness

Ethanone, diphenyl(phenylimino)- is unique due to its specific structural configuration and the presence of the phenylimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

4198-95-2

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

1,2-diphenyl-2-phenyliminoethanone

InChI

InChI=1S/C20H15NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15H

InChI Key

WTZNNBFUSZQZEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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